2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide
Description
2-Chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide (CAS 565191-95-9) is a halogenated acetamide derivative featuring a thiazole core substituted with a 3,4-dichlorophenyl group at the 4-position and a 2-chloro-2-phenylacetamide moiety at the 2-position. The compound’s structural complexity arises from multiple chlorine atoms and a phenyl-thiazole-acetamide backbone, which may influence its physicochemical properties and biological interactions .
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl3N2OS/c18-12-7-6-11(8-13(12)19)14-9-24-17(21-14)22-16(23)15(20)10-4-2-1-3-5-10/h1-9,15H,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLDOBGHJATNJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide typically involves the reaction of 2-chloro-1-(3,4-dichlorophenyl)ethanone with thioamides under specific conditions. The reaction is usually carried out in the presence of a base such as sodium carbonate and a solvent like dioxane or water. The mixture is heated to facilitate the formation of the thiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of thiazole derivatives, including 2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide. In a study published in the journal Pharmaceuticals, a library of phenylacetamide derivatives was synthesized and tested against various cancer cell lines. The results indicated that certain derivatives exhibited significant antiproliferative activity against pancreatic cancer and paraganglioma cells .
Key Findings from Case Studies:
- Synergistic Effects :
- Selectivity Index :
Structure–Activity Relationship (SAR)
The structural variations within thiazole derivatives significantly influence their biological activity. In a comparative analysis of similar compounds, it was found that modifications to the thiazole ring or the phenyl groups could enhance or diminish their anticancer properties. This emphasizes the importance of SAR studies in drug design and optimization .
Toxicity Studies
Preliminary toxicity assessments indicated that while these compounds are effective against cancer cells, they exhibit lower toxicity towards normal fibroblast cells (HFF-1), supporting their potential use in clinical settings with minimized adverse effects .
Summary of Research Findings
| Study Focus | Key Findings | Implications |
|---|---|---|
| Antiproliferative Activity | Significant reduction in viability of pancreatic cancer cells when combined with gemcitabine | Potential for clinical application in combination therapies |
| Mechanism of Action | Interaction with cannabinoid receptors and sentrin-specific proteases | Insights into targeted therapy strategies |
| Toxicity Assessment | Lower toxicity towards normal cells compared to cancer cells | Favorable safety profile for therapeutic use |
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with inflammatory pathways to exert anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a broader class of N-(thiazol-2-yl)acetamides , which are frequently explored for their bioactivity. Below is a detailed comparison with structurally related derivatives:
Substituent Variations on the Acetamide Moiety
- 2-Chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide (CAS 866153-17-5) :
Differs by replacing the phenyl group with a methyl group in the acetamide chain. This reduces steric bulk but may decrease aromatic π-π stacking interactions critical for target binding . - N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide :
Replaces the chloro-phenylacetamide with a cyclopropane ring. The strained cyclopropane could enhance metabolic stability or alter conformational flexibility .
Substituent Variations on the Thiazole Ring
- 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide :
Lacks the chloro and phenyl groups on the acetamide, simplifying the structure. Crystallographic studies reveal a 61.8° twist between the thiazole and dichlorophenyl planes, influencing molecular packing and solubility . - 2-Chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (CAS 83558-09-2) :
Substitutes 3,4-dichlorophenyl with a 4-fluorophenyl group. Fluorine’s electronegativity may enhance metabolic stability and receptor affinity .
Functional Group Replacements
- 2-Cyano-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide: Replaces the chloro-phenyl group with a cyano group, introducing strong electron-withdrawing effects that could modulate reactivity or binding kinetics .
- N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine :
Substitutes the acetamide with a pyridylamine group, altering hydrogen-bonding and π-stacking interactions .
Physicochemical and Pharmacological Insights
Crystallographic and Conformational Data
- 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide forms inversion dimers via N–H⋯N hydrogen bonds (R²²(8) motif), which stabilize its crystal lattice . The bulkier substituents in the target compound may disrupt such interactions, affecting solubility.
Pharmacological Potential
- While direct data are scarce, structural analogs suggest possible kinase modulation (e.g., c-Abl kinase activators) or CNS applications (e.g., combinations with eszopiclone for cognitive disorders) . The trifluoromethyl and dichlorophenyl groups are common in bioactive molecules for enhanced lipophilicity and target binding .
Data Table: Key Structural and Commercial Comparisons
Biological Activity
2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide, commonly referred to as a thiazole derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structure, which includes a thiazole ring and multiple halogen substitutions that may enhance its bioactivity against various pathogens.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C17H14Cl3N2OS
- Molecular Weight : 392.73 g/mol
- CAS Number : 924133-96-0
Antimicrobial Activity
Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial properties. In vitro studies have demonstrated that derivatives similar to this compound show potent activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | MIC (µg/mL) | MBC (µg/mL) | Activity Type |
|---|---|---|---|
| This compound | 0.5 | 1 | Bactericidal |
| Compound A (similar structure) | 0.22 | 0.50 | Bactericidal |
| Compound B (similar structure) | 0.75 | 1.5 | Bacteriostatic |
The minimum inhibitory concentration (MIC) values indicate that the compound is effective at low concentrations, suggesting a strong potential for therapeutic applications.
The mechanism by which thiazole derivatives exert their antimicrobial effects typically involves interference with bacterial cell wall synthesis and inhibition of key enzymes involved in metabolic pathways. For example, studies have shown that these compounds may inhibit MurB enzyme activity in bacteria like Escherichia coli, leading to decreased peptidoglycan synthesis and ultimately bacterial cell death .
Case Study 1: Efficacy Against Mycobacterium tuberculosis
A study focusing on the anti-tuberculosis activity of thiazole derivatives highlighted the potential of compounds structurally related to our target compound. The most active derivatives exhibited IC50 values in the low micromolar range against Mycobacterium tuberculosis, indicating significant therapeutic promise .
Case Study 2: Synergistic Effects with Other Antibiotics
Another investigation explored the synergistic effects of thiazole derivatives with established antibiotics like Ciprofloxacin. It was found that co-administration could lower the MICs of both drugs, enhancing their overall efficacy against resistant bacterial strains .
Safety and Toxicity
Safety assessments are crucial for evaluating the therapeutic potential of any new compound. Preliminary toxicity studies on related thiazole compounds suggest low hemolytic activity and non-cytotoxicity at therapeutic doses, making them suitable candidates for further development .
Q & A
Q. What are the standard synthetic routes for 2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide?
The compound is typically synthesized via carbodiimide-mediated coupling. A representative method involves:
- Reacting 4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine with 2-chloro-2-phenylacetyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base.
- Alternatively, coupling 2-chloro-2-phenylacetic acid with the thiazol-2-amine derivative using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride in DCM at 273 K, followed by extraction and crystallization via slow evaporation from a DCM/ethyl acetate mixture .
Q. How is the molecular structure of this compound confirmed?
Structural confirmation employs:
- Spectroscopic techniques : , , and IR to verify functional groups (e.g., amide C=O stretch at ~1650 cm).
- X-ray crystallography : Single-crystal analysis reveals dihedral angles between aromatic rings (e.g., 65.2° between 4-chlorophenyl and 3,4-difluorophenyl rings in analogous structures) and hydrogen-bonding networks (N–H···O chains along [100]) critical for packing stability .
Q. What is the proposed mechanism of antibacterial activity for this compound?
The compound inhibits bacterial growth by disrupting protein synthesis, likely through binding to ribosomal subunits or interfering with peptidyl transferase activity. Structural analogs with thiazole and dichlorophenyl moieties exhibit similar bioactivity, suggesting these groups are critical for target interaction .
Advanced Research Questions
Q. How can X-ray crystallography data be refined to resolve structural ambiguities?
Use the SHELX suite (e.g., SHELXL) for refinement:
- Apply the riding model for hydrogen atoms (C–H = 0.95–0.99 Å, N–H = 0.88 Å) with isotropic displacement parameters set to 1.2×U of parent atoms.
- Analyze intermolecular interactions (e.g., C–H···O/F weak hydrogen bonds) to validate packing motifs. For example, weak C14–H14···F1 interactions in analogous structures stabilize crystal lattices .
Q. How do structural modifications influence biological activity?
- Substituent position : 3,4-Dichlorophenyl groups enhance hydrophobic interactions with target proteins compared to mono-chloro analogs.
- Thiazole ring modifications : Introducing sulfonyl groups (e.g., 3-(4-fluorophenyl)sulfonylpropanamide) improves receptor binding affinity, as seen in glucocorticoid receptor modulators .
- Phenylacetamide backbone : Fluorination at the phenyl ring increases metabolic stability but may reduce solubility (logP > 3) .
Q. What analytical techniques address discrepancies in purity assessment?
- HPLC-MS : Quantifies purity (>95%) and detects trace byproducts (e.g., unreacted amine or acid precursors).
- Elemental analysis : Validates stoichiometry (C, H, N, S, Cl within 0.4% of theoretical values).
- DSC/TGA : Assesses thermal stability (melting points ~394–396 K) and crystallinity .
Methodological Notes
- Synthetic optimization : Replace DCM with THF or DMF to improve solubility of polar intermediates.
- Contradiction analysis : Discrepancies in antibacterial activity between analogs may arise from divergent crystal packing (e.g., hydrogen-bonding variations) or assay conditions .
- Advanced SAR : Combine molecular docking (e.g., AutoDock Vina) with mutagenesis studies to map binding pockets and validate pharmacophore models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
